molecular formula C12H11F3N4O B13217028 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B13217028
M. Wt: 284.24 g/mol
InChI Key: HHBHCPRLXOKQFR-UHFFFAOYSA-N
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Description

4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a pyridine ring connected to a 1,2,4-oxadiazole moiety, which is further substituted with a 3-(trifluoromethyl)pyrrolidine group. The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and positron emission tomography (PET) tracers, owing to its stability and modular synthesis .

Properties

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

3-pyridin-4-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)11(3-6-17-7-11)10-18-9(19-20-10)8-1-4-16-5-2-8/h1-2,4-5,17H,3,6-7H2

InChI Key

HHBHCPRLXOKQFR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves a multi-step process focusing on constructing three key components:

  • The pyrrolidine ring substituted with a trifluoromethyl group,
  • The 1,2,4-oxadiazole ring ,
  • The pyridine moiety .

A typical synthetic strategy starts with the preparation of the trifluoromethyl-substituted pyrrolidine, followed by formation of the oxadiazole ring via cyclization, and finally coupling with the pyridine ring.

Construction of the Trifluoromethyl-Substituted Pyrrolidine

One common approach to synthesize the 3-(trifluoromethyl)pyrrolidine involves 1,3-dipolar cycloaddition reactions of azomethine ylides with trifluoromethyl-substituted electron-deficient alkenes. This method allows for regio- and stereoselective formation of the pyrrolidine ring bearing the trifluoromethyl group at the 3-position.

  • Reaction conditions: Typically performed under mild heating in polar aprotic solvents.
  • Catalysts: Sometimes Lewis acids are used to improve yields and selectivity.

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is formed by dehydrative cyclization of appropriate precursors such as acylhydrazides with reagents like trifluoroacetic anhydride or carbon disulfide under reflux conditions.

  • This step involves condensation of hydrazide intermediates with carboxylic acid derivatives.
  • The cyclization yields the 1,2,4-oxadiazole heterocycle, which is key for the compound’s biological activity.

Coupling with the Pyridine Ring

The final step involves coupling the oxadiazole-pyrrolidine intermediate with a pyridine derivative at the 4-position.

  • Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are commonly employed.
  • Typical conditions include Pd(PPh3)4 as catalyst, sodium carbonate as base, and solvents like dimethoxyethane (DME).
  • Microwave-assisted synthesis can reduce reaction times to under one hour and improve yields.
Reaction Type Catalyst Base Solvent Yield (%) Notes
Suzuki-Miyaura Pd(PPh3)4 Na2CO3 DME 67 Microwave-assisted reduces time

Industrial Production Considerations

For scale-up and industrial synthesis:

  • Continuous flow reactors and advanced catalytic systems are preferred to enhance yield and purity.
  • Reaction parameters such as temperature, pressure, and solvent choice are optimized to minimize by-products.
  • Stability of intermediates and final product under physiological conditions is assessed to ensure product quality.

Analytical Characterization and Stability

Structural Confirmation

Stability Data Under Physiological Conditions

Condition pH Temperature Half-Life (h) Degradation Products
Simulated gastric fluid 1.2 37°C 2.3 Oxadiazole cleavage products
Plasma 7.4 37°C 8.7 Pyridine oxidation metabolites
  • The trifluoromethyl group enhances metabolic stability compared to analogs without this substituent.
  • Structural modifications, such as hydrogenation of the pyrrolidine ring, can further improve stability.

Summary of Key Research Findings

Aspect Finding Reference
Metabolic Stability Trifluoromethyl group increases resistance to oxidative metabolism
Synthetic Flexibility Oxadiazole core amenable to late-stage modification, useful for PET tracer development
Binding Interactions Pyrrolidine nitrogen forms hydrogen bonds with enzymatic targets enhancing bioactivity
Reaction Optimization Microwave-assisted Suzuki coupling reduces reaction time and improves yield

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridine Ring

The electron-deficient pyridine ring facilitates nucleophilic substitution at specific positions. Reactions typically occur under basic conditions with appropriate nucleophiles.

Reaction Type Conditions Reagents Product Yield Ref.
AminationTHF, 25°C, 20 hDIAD, amine nucleophilesN-substituted pyridine derivatives with modified pharmacological profiles36%
HalogenationDMF, 0–5°CN-chlorosuccinimide (NCS)3-chloropyridine analog

Key Insight : Positional selectivity depends on steric effects from the oxadiazole substituent and electronic directing effects .

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cleavage under acidic or nucleophilic conditions, forming intermediates for further functionalization.

Reaction Type Conditions Reagents Product Yield Ref.
Acidic hydrolysisHCl (6 M), refluxH2OPyridine-4-carboxamide and pyrrolidine fragments78%
Base-mediated cleavageNaOH (2 M), ethanol, 60°CNitrile intermediates

Mechanistic Note : Ring-opening generates reactive nitrile or amide groups, enabling downstream coupling reactions .

Functionalization of Trifluoromethyl Group

The CF3 group exhibits limited reactivity but can undergo hydrolysis under extreme conditions:

Reaction Type Conditions Reagents Product Yield Ref.
HydrolysisH2SO4 (conc.), 120°CCarboxylic acid derivative<10%

Caution : Harsh conditions degrade the pyrrolidine ring, limiting synthetic utility .

Hydrogenation of Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine, altering solubility and bioactivity:

Reaction Type Conditions Catalyst Product Yield Ref.
Heterogeneous hydrogenationH2 (50 psi), Pd/C, ethanolSaturated piperidineImproved metabolic stability in analog compounds92%

Application : This modification enhances drug-like properties in related pharmacophores.

Electrophilic Aromatic Substitution

The oxadiazole moiety directs electrophiles to meta positions on the pyridine ring:

Reaction Type Conditions Reagents Product Yield Ref.
NitrationHNO3/H2SO4, 0°C3-nitro-pyridine derivative45%

Regioselectivity : Confirmed via NMR analysis of nitro-group positioning.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introductions:

Reaction Type Conditions Catalyst Product Yield Ref.
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DMEAryl boronic acidsBiaryl-modified derivatives67%

Optimization : Microwave-assisted conditions reduce reaction times to <1 hour .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Condition pH Temperature Half-Life Degradation Products Ref.
Simulated gastric fluid1.237°C2.3 hOxadiazole cleavage products
Plasma7.437°C8.7 hPyridine oxidation metabolites

Implication : Structural modifications (e.g., piperidine hydrogenation) improve

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

Phenyl vs. Pyridine Linkers
  • 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid ():
    This analog replaces the pyridine ring with a benzoic acid group. The carboxylic acid functionality enhances solubility but may reduce blood-brain barrier penetration compared to the pyridine-containing target compound. The trifluoromethyl group on the oxadiazole is retained, suggesting similar metabolic stability .

  • 3-/4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide ():
    These derivatives replace pyridine with benzamide, improving hydrogen-bonding capacity. They are used as PET tracers, highlighting the oxadiazole’s role in radiolabeling applications. The target compound’s pyridine moiety may offer better π-π stacking interactions in biological targets .

Substituent Electronic Effects
  • 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (): The ethoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound.
  • 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine ():
    The methyl group provides moderate lipophilicity but lacks the strong electron-withdrawing effects of trifluoromethyl. This may reduce metabolic stability compared to the target compound .

Modifications on the Pyrrolidine Ring

  • 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (): These analogs feature a phenylethyl-substituted pyrrolidine instead of trifluoromethyl. The trifluoromethyl group in the target compound offers a balance of size and electronegativity, favoring both solubility and target engagement .
  • 5-(3-Chloropropyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole ():
    The 3-chloropropyl chain introduces a reactive alkyl halide group, making this compound prone to nucleophilic substitution. In contrast, the trifluoromethyl-pyrrolidine in the target compound enhances stability and reduces off-target reactivity .

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Biological Relevance Evidence ID
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine 328.27* Trifluoromethyl-pyrrolidine, pyridine HDAC inhibition, PET tracer leads
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 283.29 Ethoxyphenyl, pyridine Not specified
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 251.27 Methylphenyl, pyridine Screening compound
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-oxadiazole 456.53 Phenylethyl-pyrrolidine, pyridine Antiviral research

*Calculated using molecular formula C₁₂H₁₀F₃N₅O.

Key Research Findings

Metabolic Stability : The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to methyl or ethoxy substituents, as seen in analogs from and .

Binding Interactions: The pyrrolidine nitrogen in the target compound may form hydrogen bonds with enzymatic targets, a feature absent in analogs with non-amine substituents (e.g., ) .

Synthetic Flexibility : Late-stage radiosynthesis methods () suggest the target compound’s oxadiazole core is amenable to modification, supporting its utility in PET tracer development .

Biological Activity

The compound 4-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}Cl2_2F3_3N4_4O
  • Molecular Weight : 357.16 g/mol
  • CAS Number : 2060040-45-9

The presence of the 1,2,4-oxadiazole moiety is significant as it is associated with various biological activities including anticancer and anti-inflammatory effects .

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-oxadiazole unit exhibit notable anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to demonstrate cytotoxicity against multiple cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . The compound's efficacy is often attributed to its ability to inhibit key enzymes involved in cancer cell proliferation.

Cell Line IC50 (µM)
HeLa5.2
CaCo-26.8
3T3-L17.0

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of oxadiazole derivatives have been explored in models of neurodegenerative diseases. These compounds exhibit activity against targets such as butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease .

Antimicrobial Activity

Preliminary studies suggest that the compound may have antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .

Study on Anticancer Activity

In a study published in Pharmaceuticals, researchers synthesized several oxadiazole derivatives, including the target compound. They evaluated their cytotoxicity against a panel of cancer cell lines and found that the compound exhibited selective cytotoxicity with an IC50 value lower than many existing chemotherapeutics .

Mechanistic Insights

A mechanistic study highlighted that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated using flow cytometry and Western blot analysis to assess apoptosis markers .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest favorable pharmacokinetic profiles with moderate bioavailability and a half-life suitable for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine, and how can intermediates be characterized?

  • Methodological Answer : The compound’s synthesis likely involves cyclization of precursors containing pyrrolidine and oxadiazole moieties. For example, oxadiazole rings are typically formed via dehydrative cyclization of acylhydrazides with trifluoroacetic anhydride or carbon disulfide under reflux conditions . Intermediates should be characterized using 1^1H/13^13C NMR to confirm regiochemistry and LC-MS to verify molecular weight. Purity can be assessed via HPLC using ammonium acetate buffers (pH 6.5) to optimize retention times .

Q. How can researchers validate the structural stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and accelerated stability testing (40°C/75% RH for 4 weeks). Reactivity with common solvents (e.g., DMSO, ethanol) should be monitored via 19^19F NMR to detect trifluoromethyl group degradation. Avoid exposure to strong oxidizers, as oxadiazoles are prone to oxidative ring opening .

Q. What analytical techniques are critical for confirming the stereochemistry of the trifluoromethyl-pyrrolidine moiety?

  • Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. If crystals are unavailable, NOESY NMR can identify spatial proximity between the trifluoromethyl group and adjacent protons. Chiral HPLC with a cellulose-based column can resolve enantiomers, while optical rotation measurements provide supplementary data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the oxadiazole ring in biological activity?

  • Methodological Answer : Replace the oxadiazole with other heterocycles (e.g., triazole, thiadiazole) and compare bioactivity in assays (e.g., enzyme inhibition). Molecular docking using the parent compound’s crystal structure (if available) can predict binding interactions. For example, oxadiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in target proteins .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Validate purity via HPLC-MS and quantify residual solvents (e.g., DMF) using GC-MS. Replicate assays under standardized conditions (pH, temperature, cell lines). If conflicting results persist, conduct meta-analyses to identify confounding variables (e.g., solvent choice in in vitro assays) .

Q. How can pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) be systematically evaluated?

  • Methodological Answer : Use liver microsomes (human/rat) to assess metabolic stability, monitoring parent compound depletion via LC-MS/MS. Plasma protein binding can be quantified using equilibrium dialysis or ultrafiltration. For blood-brain barrier penetration, employ PAMPA assays with logP values predicted computationally (e.g., using Molinspiration) .

Q. What in vivo models are appropriate for investigating the compound’s toxicity profile and target engagement?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for acute toxicity (LD50_{50}) and histopathology. For target engagement, use transgenic models or PET imaging with 18^18F-labeled analogs. Ensure dose regimens align with human equivalent doses (HED) calculated via body surface area scaling .

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